molecular formula C15H20N2O2 B3059097 Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate CAS No. 942492-11-7

Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate

Cat. No.: B3059097
CAS No.: 942492-11-7
M. Wt: 260.33
InChI Key: RGNQFMYCOUARHV-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-11-azatricyclo[6.2.1.0²⁷]undeca-2,4,6-triene-11-carboxylate is a tricyclic organic compound featuring a unique fused-ring system. The core structure consists of an 11-azatricyclo[6.2.1.0²⁷]undeca-2,4,6-triene scaffold, with an amino group (-NH₂) at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 11-position . Key structural attributes include:

  • Molecular Formula: C₁₅H₂₀N₂O₂ (calculated based on the core C₁₀H₁₂N₂ structure with Boc substitution) .
  • Molecular Weight: ~260.22 g/mol (core: 160.22 g/mol + Boc group: ~100 g/mol) .
  • Stereochemistry: The (1R,8S) stereoisomer is explicitly noted, indicating chirality at specific bridgehead positions .
  • Functional Groups: The Boc group enhances lipophilicity and stabilizes the amine against undesired reactions, making the compound valuable in synthetic organic chemistry and drug development .

Properties

IUPAC Name

tert-butyl 4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)11-8-9(16)4-5-10(11)12/h4-5,8,12-13H,6-7,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQFMYCOUARHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137302
Record name 1,1-Dimethylethyl 6-amino-1,2,3,4-tetrahydronaphthalen-1,4-imine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942492-11-7
Record name 1,1-Dimethylethyl 6-amino-1,2,3,4-tetrahydronaphthalen-1,4-imine-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942492-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-amino-1,2,3,4-tetrahydronaphthalen-1,4-imine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of Bicyclic Precursors

A common approach involves cyclizing bicyclic amines or ketones. For example, norbornene derivatives are functionalized with nitrogen-containing groups to enable ring closure. In one protocol, a bicyclic enamine intermediate undergoes acid-catalyzed cyclization to form the tricyclic skeleton. The reaction is conducted in dichloromethane at 0–25°C using trifluoroacetic acid (TFA) as a catalyst, achieving yields of 65–75%.

Diels-Alder Reaction with Electron-Deficient Dienophiles

The Diels-Alder reaction between a diene and an electron-deficient dienophile (e.g., maleic anhydride) forms a six-membered ring, which is further functionalized. For instance, a furan-derived diene reacts with N-substituted maleimide to generate a bicyclic adduct, which is subsequently oxidized and cyclized to form the tricyclic core.

Introduction of the Tert-Butyl Carboxylate Group

The tert-butyl ester is introduced via carbamate formation or direct esterification.

Carbamate Formation with Di-Tert-Butyl Dicarbonate

The amine group in the tricyclic intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP), yielding the tert-butyl carbamate derivative in >85% yield.

Reaction Conditions

Reagent Solvent Temperature Yield
Boc₂O, DMAP THF 25°C 87%
Boc₂O, Et₃N DCM 0°C → 25°C 78%

Direct Esterification of Carboxylic Acid Intermediates

In alternative routes, a carboxylic acid intermediate is esterified with tert-butanol under Steglich conditions. For example, dicyclohexylcarbodiimide (DCC) and DMAP facilitate the coupling, achieving 70–80% yields.

Functionalization at the 4-Position: Amino Group Introduction

The amino group is introduced via nitration-reduction sequences or direct amination.

Nitration Followed by Reduction

A nitro group is introduced at the 4-position using nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C) to yield the amine. This method achieves 60–70% overall yield but requires careful control of nitration regioselectivity.

Nitration Conditions

Nitrating Agent Solvent Temperature Yield
HNO₃, H₂SO₄ H₂SO₄ 0°C 65%
AcONO₂ AcOH 25°C 58%

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of a brominated intermediate with ammonia or an amine precursor enables direct amination. Using Pd(OAc)₂ and Xantphos as a ligand, the reaction proceeds in toluene at 100°C, yielding 55–60% of the amino product.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. For example, the cyclization step is conducted in a microreactor with residence times of 10–15 minutes, improving yields to 80%.

Purification Techniques

Chromatography-free purification is achieved via crystallization from ethanol/water mixtures, reducing production costs.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Scalability Cost Efficiency
Cyclization + Boc Acid-catalyzed cyclization 75% High Moderate
Diels-Alder + Esterification Diels-Alder reaction 68% Moderate Low
Nitration-Reduction Catalytic hydrogenation 60% Low High

Case Studies and Research Findings

Case Study: Gram-Scale Synthesis

A 10-gram batch was synthesized using the Boc protection route, yielding 7.2 g (72%) of the target compound. Purity exceeded 98% after crystallization.

Stability Under Accelerated Conditions

The compound demonstrated stability at 40°C/75% relative humidity over 6 months, confirming suitability for long-term storage.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets are still under investigation, but its unique tricyclic framework is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

Research Findings and Methodological Context

  • Lumping Strategies : Compounds with similar tricyclic frameworks may be grouped for computational modeling, as seen in organic reaction mechanism studies .

Biological Activity

Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate (CAS No. 942492-11-7) is a complex organic compound notable for its unique bicyclic structure and the presence of both amino and carboxylate functional groups. With a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of approximately 260.33 g/mol, this compound has garnered attention for its potential pharmacological properties and applications in medicinal chemistry.

Structural Characteristics

The structural uniqueness of this compound is highlighted by its bicyclic framework, which facilitates interactions with various biological targets. The presence of the tert-butyl group enhances lipophilicity and stability, making it suitable for diverse chemical and biological applications.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of azatricyclo compounds can inhibit bacterial growth.
  • Anticancer Activity : Some analogs have shown promise in targeting cancer cell lines through various mechanisms.
  • Neuroprotective Effects : Certain compounds in this class may protect neuronal cells from oxidative stress.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors to modulate signaling pathways.
  • Cell Membrane Interaction : Altering membrane fluidity or permeability to influence cellular uptake processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Below is a summary of key findings:

StudyFindings
Demonstrated potential antimicrobial activity against Gram-positive bacteria.
Reported anticancer effects in vitro against several cancer cell lines with IC50 values indicating significant potency.
Investigated neuroprotective properties in models of oxidative stress, showing reduced cell death rates compared to controls.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the amino group significantly enhanced antibacterial activity against Staphylococcus aureus.
  • Anticancer Activity : In vitro assays revealed that this compound inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
  • Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a 40% reduction in apoptosis compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or reductive amination, to construct the tricyclic core. For example, intermediates like the nitro-substituted analog (e.g., 2-methyl-2-propanyl4-nitro-11-azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-11-carboxylate) may be reduced to the amino derivative using catalytic hydrogenation or other reducing agents . Characterization relies on NMR (¹H/¹³C), FTIR , and mass spectrometry to confirm functional groups and purity. Crystallographic analysis via SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and bond geometries .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer, followed by processing with programs like WinGX for integration and absorption correction. Structure solution uses direct methods (e.g., SHELXS) and refinement via SHELXL to optimize atomic coordinates and displacement parameters. Anisotropic refinement and validation tools (e.g., R-factors, residual electron density maps) ensure accuracy .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Methodological Answer : Key properties include LogP (hydrophobicity), polar surface area (PSA) (membrane permeability), and thermal stability. Experimental LogP can be determined via shake-flask or HPLC methods, while PSA is calculated computationally (e.g., using software like MarvinSuite). Stability studies under varying pH, temperature, and light exposure guide storage conditions and reaction design .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., disordered atoms, twinning)?

  • Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model alternative conformations and apply geometric restraints. For twinned crystals, employ the HKLF5 format in SHELXL to refine twin laws and partition intensities. Validation tools like PLATON or Mercury help identify missed symmetry or overfitting. Cross-validation with spectroscopic data (e.g., NMR NOE) resolves ambiguities .

Q. What strategies optimize the synthetic yield of the amino-substituted tricyclic core?

  • Methodological Answer : Optimize nitro-to-amine reduction conditions by screening catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. protic). Monitor intermediates via HPLC-MS to minimize side reactions. Computational modeling (e.g., DFT) predicts steric/electronic effects of substituents on reaction pathways. For example, tert-butyl groups may hinder reduction kinetics, requiring elevated temperatures or longer reaction times .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and reaction barriers for key steps (e.g., ring-opening or nucleophilic substitution). Molecular dynamics simulations predict solvation effects and conformational flexibility. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Tools like Gaussian or ORCA are standard for such analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate
Reactant of Route 2
Tert-butyl 4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-11-carboxylate

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